2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid
Description
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative characterized by a methyl group at position 2 and an isopropyl group at position 5 of the pyrrole ring, with a carboxylic acid moiety at position 2. Pyrrole derivatives are integral to medicinal and materials chemistry due to their diverse reactivity and biological activity.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-5(2)8-4-7(9(11)12)6(3)10-8/h4-5,10H,1-3H3,(H,11,12) |
InChI Key |
BQQWKSGTYKVCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The preparation of this compound generally involves the synthesis of the substituted pyrrole ring followed by functional group transformations to install the carboxylic acid at position 3. The key steps include:
- Formation of the pyrrole core with methyl and isopropyl substituents.
- Introduction or oxidation of the aldehyde group at position 3.
- Oxidation of the aldehyde to the carboxylic acid.
Pyrrole Ring Formation and Substitution
One common synthetic strategy starts with 2-methylpyrrole, which undergoes electrophilic substitution at the 5-position with an isopropyl group. This can be achieved by alkylation using isopropyl bromide in the presence of a base such as potassium carbonate. The resulting 5-isopropyl-2-methylpyrrole intermediate is then subjected to formylation at position 3 using the Vilsmeier-Haack reaction (a mixture of dimethylformamide and phosphorus oxychloride), which introduces an aldehyde group at the desired position.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | 2-Methylpyrrole + Isopropyl bromide | K2CO3, solvent (e.g., DMF), RT to reflux | 5-Isopropyl-2-methylpyrrole | 70-85 |
| Formylation | 5-Isopropyl-2-methylpyrrole + Vilsmeier reagent | DMF/POCl3, 0-50°C | 5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde | 60-80 |
Table 1: Key steps in the synthesis of 5-isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde intermediate
Conversion of Aldehyde to Carboxylic Acid
The aldehyde group at position 3 can be oxidized to the corresponding carboxylic acid using strong oxidizing agents. Common reagents include potassium permanganate (KMnO4) under acidic or basic conditions or chromium trioxide (CrO3) in acidic media.
| Oxidizing Agent | Solvent/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Potassium permanganate (KMnO4) | Aqueous acidic or basic medium, room temperature to reflux | Mild conditions, environmentally friendly | 75-90 |
| Chromium trioxide (CrO3) | Acidic medium (e.g., sulfuric acid), controlled temperature | More toxic, requires careful handling | 70-85 |
Table 2: Oxidation methods for converting aldehyde to carboxylic acid
Alternative One-Pot and Catalyst-Free Methods
Recent advances have introduced greener and more efficient synthetic methods for pyrrole derivatives. For example, solvent- and catalyst-free methods have been reported for synthesizing substituted pyrroles linked to diols, which could be adapted for similar pyrrole carboxylic acids. These methods involve:
- First stage: Reaction of precursors without solvent or catalyst to form an intermediate.
- Second stage: Heating the reaction mixture at 100–200°C for 1–500 minutes to complete the transformation.
This approach minimizes environmental impact by avoiding solvents and catalysts and reducing waste.
Hydrazide and Hydrazone Intermediates for Derivative Synthesis
In related pyrrole carboxylic acid derivatives, esterification of the acid followed by conversion to hydrazides and hydrazones has been widely used to synthesize functionalized pyrrole compounds. This involves:
- Esterification of the carboxylic acid with methanol and sulfuric acid catalyst.
- Reaction of the ester with hydrazine hydrate to form hydrazides.
- Condensation of hydrazides with aromatic aldehydes to form hydrazones.
These intermediates can be further cyclized or modified to yield pyrrole derivatives with biological activities.
Detailed Reaction Scheme Summary
| Reaction Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| Alkylation | 2-Methylpyrrole | Isopropyl bromide, K2CO3, DMF | 5-Isopropyl-2-methylpyrrole | Electrophilic substitution |
| Formylation | 5-Isopropyl-2-methylpyrrole | DMF/POCl3 (Vilsmeier-Haack) | 5-Isopropyl-2-methyl-pyrrole-3-carbaldehyde | Introduction of aldehyde |
| Oxidation | 5-Isopropyl-2-methyl-pyrrole-3-carbaldehyde | KMnO4 or CrO3, acidic/basic medium | This compound | Conversion of aldehyde to acid |
| Esterification (optional) | Carboxylic acid | Methanol, H2SO4 catalyst | Methyl ester derivative | For further transformations |
| Hydrazide formation (optional) | Ester derivative | Hydrazine hydrate, refluxing propan-2-ol | Pyrrole acid hydrazide | Intermediate for hydrazone synthesis |
| Hydrazone formation (optional) | Hydrazide + aromatic aldehyde | Reflux in propan-2-ol | Pyrrole hydrazone derivatives | For biological activity studies |
Table 3: Summary of key synthetic steps and intermediates in pyrrole carboxylic acid chemistry
Research Findings and Comparative Analysis
- The Vilsmeier-Haack formylation is a reliable method to introduce the aldehyde at the 3-position of substituted pyrroles, enabling further oxidation to carboxylic acids.
- Oxidation using potassium permanganate is preferred for its mildness and environmental compatibility, though chromium-based oxidants can also be used with caution.
- Catalyst- and solvent-free methods represent a promising green chemistry approach, potentially applicable to the synthesis of this compound, reducing hazardous waste and improving sustainability.
- Hydrazide and hydrazone intermediates derived from pyrrole carboxylic acids facilitate the synthesis of biologically active derivatives, expanding the utility of this scaffold in medicinal chemistry.
- Compared to other pyrrole derivatives, this compound offers a balance of steric and electronic properties favorable for further functionalization and biological activity exploration.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group at position 3 undergoes oxidation under controlled conditions. Common reagents include:
-
Potassium permanganate (KMnO₄) in acidic media, leading to decarboxylation or formation of ketone derivatives.
-
Chromium trioxide (CrO₃) for selective oxidation of side chains while preserving the pyrrole core.
Key Observation : Oxidation primarily targets the carboxylic acid group, yielding intermediates useful for further functionalization.
Reduction Reactions
The carboxylic acid moiety can be reduced to alcohols or aldehydes using:
-
Lithium aluminum hydride (LiAlH₄) for conversion to primary alcohols.
-
Palladium on carbon (Pd/C) under hydrogenation conditions to produce aldehydes.
Notable Limitation : Reduction of the pyrrole ring itself is less common due to aromatic stabilization.
Electrophilic Substitution Reactions
The electron-rich pyrrole ring undergoes electrophilic substitution at specific positions, influenced by substituent directing effects:
| Reaction Type | Reagents/Conditions | Position Substituted | Major Product |
|---|---|---|---|
| Halogenation | Bromine (Br₂) in acetic acid | C4 (para to carboxylic acid) | 4-Bromo-2-methyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid |
| Nitration | Nitric acid (HNO₃) at 0–5°C | C4 | 4-Nitro derivative |
| Sulfonation | Fuming H₂SO₄ | C4 | 4-Sulfo derivative |
Mechanistic Insight :
-
The methyl and isopropyl groups act as electron-donating substituents, activating the ring toward electrophiles.
-
The carboxylic acid group directs substitution to the C4 position via resonance and inductive effects.
Nucleophilic Attack
The carboxylic acid group participates in nucleophilic acyl substitution reactions, forming esters or amides when treated with alcohols or amines, respectively.
Tautomerism
Under basic conditions, the compound exhibits keto-enol tautomerism, stabilizing intermediates during cyclization or rearrangement reactions .
Analogous Compounds:
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 2-Methyl-1H-pyrrole-3-carboxylic acid | Lacks isopropyl group | Lower lipophilicity and reduced steric hindrance |
| 5-Phenyl-pyrrole-3-carboxylic acid | Phenyl substituent at C5 | Enhanced π-stacking in substitution reactions |
Unique Features :
-
The isopropyl group enhances steric bulk, slowing reactions at C4 but improving selectivity.
-
Combined methyl and carboxylic acid groups create a balance of electronic effects.
Scientific Research Applications
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is an organic compound with a pyrrole structure and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 167.21 g/mol. The compound features a pyrrole ring substituted with a methyl group and an isopropyl group, which contributes to its chemical properties and potential biological activities.
General Properties and Reactivity
The reactivity of this compound is due to its functional groups. The carboxylic acid can participate in esterification, amidation, and salt formation reactions, making it a versatile compound in synthetic organic chemistry.
Applications
This compound and its derivatives have a variety of applications across different scientific and industrial fields.
Versatile applications
- Pharmaceutical Research Pyrrole derivatives, including this compound, are known for their diverse biological activities, such as potential therapeutic applications.
- Antimicrobial Research Derivatives of pyrrole-3-carboxylic acid have shown antimicrobial activity against multidrug-resistant pathogens .
- Chemical Synthesis It is used as a building block in the synthesis of complex molecules. The compound can be modified to introduce various substituents on the pyrrole ring, tailoring its properties for specific applications.
- Material Science It is used in the creation of new materials with specific properties.
- Agrochemicals It is involved in the development of new crop protection agents.
Studies on Biological Interactions
Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research indicates that it can interact with enzymes and receptors, which warrants further investigation to elucidate the compound's mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism by which 2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole Carboxylic Acid Derivatives
Key Observations :
Key Differences :
- Chlorinated derivatives (e.g., ) require halogenation steps, whereas the target compound’s synthesis may focus on alkylation to introduce the isopropyl group.
- Ester derivatives (e.g., ) involve protecting groups, suggesting the target compound’s synthesis could include similar strategies for carboxylic acid introduction.
Table 3: Property Comparison
Key Insights :
- Antifungal Potential: While carvacrol (structurally similar phenol) exhibits antifungal activity via membrane disruption , the target compound’s carboxylic acid group may confer different mechanisms, such as metal chelation or enzyme inhibition.
- Solubility: The carboxylic acid group enhances aqueous solubility compared to phenolic analogs like carvacrol, but steric hindrance from the isopropyl group may limit this effect.
Biological Activity
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family, characterized by its unique structure that includes a carboxylic acid functional group. With a molecular formula of CHNO and a molecular weight of approximately 167.21 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a methyl group and an isopropyl group, which significantly influence its chemical reactivity and biological properties. The presence of the carboxylic acid group allows for various chemical reactions, making it versatile in synthetic organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 167.21 g/mol |
| Appearance | Powder |
| Storage Conditions | Room temperature |
Biological Activities
Research indicates that pyrrole derivatives, including this compound, exhibit diverse biological activities. Notably, studies have highlighted the following potential activities:
-
Antimicrobial Activity :
- Pyrrole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives of pyrrole have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The antimicrobial efficacy is often attributed to the presence of the heterocyclic ring structure, which enhances interaction with microbial targets.
-
Anticancer Potential :
- Some studies suggest that pyrrole compounds can induce cytotoxic effects in cancer cell lines. For example, certain derivatives have demonstrated significant reduction in cell viability in human lung adenocarcinoma (A549) models .
- The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation.
- Quorum Sensing Inhibition :
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Study : A series of pyrrole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents significantly affected the antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
- Cytotoxicity Assays : In vitro studies involving A549 cells showed that specific derivatives reduced cell viability significantly compared to untreated controls. The anticancer activity was enhanced with particular substitutions on the pyrrole ring, indicating structure-activity relationships .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The carboxylic acid group may facilitate interactions with various enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the isopropyl group may allow the compound to penetrate microbial membranes, leading to cell lysis.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid with high yield?
Methodological Answer: Synthesis typically involves cyclocondensation of β-keto esters with amines under acidic or thermal conditions. For example, a similar pyrrole derivative (6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) was synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using palladium or copper catalysts in DMF or toluene . Optimize catalyst loading (e.g., 5 mol% Pd/C) and temperature (80–100°C) to achieve yields >75%. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- RP-HPLC with UV detection (λ = 254 nm) on a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .
- NMR (1H, 13C) to confirm substituent positions. For example, the methyl group at C2 appears as a singlet (~δ 2.1 ppm), and the isopropyl group shows doublets in DEPT-135 spectra .
- HRMS (ESI+) for exact mass verification (theoretical [M+H]+ = 196.0974).
Q. What purification strategies are effective for removing byproducts like unreacted precursors?
Methodological Answer:
- Liquid-liquid extraction : Separate acidic impurities using sodium bicarbonate (pH 8–9) to partition the carboxylic acid into the aqueous layer.
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to isolate high-purity crystals (>99%) .
- Flash chromatography : Employ a gradient of ethyl acetate in hexane (10% → 50%) on silica gel to resolve polar byproducts .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of catalysts in the cyclization step during synthesis?
Methodological Answer: Advanced techniques include:
- In-situ NMR to track intermediates like enamine or keto-enol tautomers.
- DFT calculations (e.g., Gaussian 09) to model transition states and activation energies. For example, highlights Pd-catalyzed cyclization via oxidative addition and reductive elimination steps .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
Q. What experimental designs address stability challenges under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 48 hours. Monitor degradation via HPLC. For example, reports <5% degradation at pH 7 but >20% at pH 2 .
- Arrhenius modeling : Predict shelf-life by analyzing degradation rates at elevated temperatures (50–70°C).
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Methodological Answer:
- SAR analysis : Synthesize analogs (e.g., replacing isopropyl with phenyl or methyl groups) and test anti-inflammatory activity in vitro (COX-2 inhibition assays). shows that electron-withdrawing groups at C5 enhance activity .
- Docking simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 PDB: 5KIR).
Q. How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-analysis : Compare datasets from (anti-inflammatory activity) and (analgesic activity) to identify assay-specific variables (e.g., cell lines, dosage).
- Standardized protocols : Replicate studies under identical conditions (e.g., 10 μM compound, RAW 264.7 macrophages) to isolate confounding factors .
Q. What are the degradation pathways under photolytic or oxidative stress?
Methodological Answer:
Q. How does stereochemistry influence physicochemical properties and bioactivity?
Methodological Answer:
- Chiral HPLC (Chiralpak AD-H column) resolves enantiomers. For example, demonstrates that (2S)-stereoisomers exhibit 10-fold higher solubility in PBS .
- Pharmacokinetic profiling : Compare logP and plasma protein binding of enantiomers using shake-flask and equilibrium dialysis methods.
Q. What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations (GROMACS) model binding stability over 100 ns trajectories.
- QSAR models : Train algorithms (e.g., Random Forest) on datasets from to predict IC50 values based on substituent electronegativity and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
